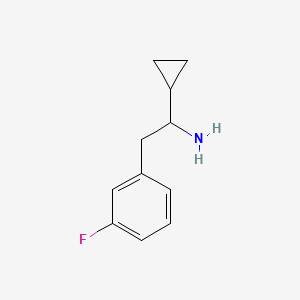

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine

Description

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group and a 3-fluorophenyl substituent on the adjacent carbon. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

1-cyclopropyl-2-(3-fluorophenyl)ethanamine |

InChI |

InChI=1S/C11H14FN/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9,11H,4-5,7,13H2 |

InChI Key |

HEAUBVBYZOLBEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The synthesis begins with the preparation of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. This can be achieved through the reaction of cyclopropyl ketone with 3-fluorobenzyl chloride under basic conditions.

Reduction: The intermediate 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is then reduced to 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the compound, such as converting it to its corresponding alcohol using reducing agents.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, such as its role in a biological system or as a precursor in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a backbone with several cyclopropylamine derivatives. Key structural variations among analogs include:

- Substituent Position: The 3-fluorophenyl group distinguishes it from analogs like 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (), where the fluorine atom is at the ortho position. This positional difference impacts molecular dipole moments and steric interactions with biological targets.

- Ring Modifications : Derivatives like (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine () feature additional fluorine atoms, increasing electronegativity and metabolic stability .

Physicochemical Properties

Key Observations :

- The ketone derivative () exhibits lower solubility in aqueous media compared to the amine, as confirmed by its crystallization behavior in ethanol .

Key Research Findings

- Structural Stability : Cyclopropane rings in fluorophenyl derivatives (e.g., ) exhibit dihedral angles of 47.6–69.43°, influencing conformational flexibility and receptor binding .

- Metabolic Resistance : Fluorine substituents (e.g., in and ) reduce oxidative metabolism, enhancing plasma half-life .

- Synthsis Scalability : Methods like those in achieve >95% purity, critical for pharmaceutical applications .

Biological Activity

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine is an organic compound with notable pharmacological potential due to its unique structural features. This compound, characterized by a cyclopropyl group and a 3-fluorophenyl substituent, has garnered interest in medicinal chemistry for its possible interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine is , with a molecular weight of approximately 179.24 g/mol. The structural configuration includes:

- Cyclopropyl Group : A three-membered carbon ring that often influences the compound's reactivity and interaction with biological targets.

- Fluorophenyl Substituent : The presence of a fluorine atom can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to receptors.

Preliminary studies indicate that 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine may interact with various neurotransmitter systems, particularly those involved in mood regulation, which suggests potential applications in treating conditions such as depression and anxiety. The compound's structural features are believed to facilitate binding to specific receptors, modulating their activity.

-

Neurotransmitter Receptor Interaction :

- Similar compounds have shown efficacy in modulating serotonin and dopamine receptors, which are crucial in mood disorders.

- The cyclopropyl group may enhance lipophilicity, aiding in crossing the blood-brain barrier.

-

Enzyme Inhibition :

- Compounds structurally related to 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine have exhibited inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition can have implications for pain management and cancer therapy by modulating lipid signaling pathways.

Comparative Analysis

To better understand the biological activity of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine | C11H14FN | 179.24 g/mol | Cyclopropyl group; 3-fluoro substitution |

| 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine | C11H14FN | 179.24 g/mol | Cyclopropyl group; different fluorine position |

| 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine | C11H14FN | 179.24 g/mol | Cyclopropyl group; different fluorine position |

The differences in the position of the fluorine atom can lead to variations in biological activity due to changes in electronic distribution and steric hindrance.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of related compounds:

- Anticancer Activity :

-

Neuropharmacological Applications :

- Investigations into the neuropharmacological effects of cyclopropyl amines suggest their potential as antidepressants or anxiolytics. The ability to influence neurotransmitter systems positions these compounds as candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.